molecular formula C17H24N2O6S2 B13650314 Cyclopropylhydrazine bis(4-methylbenzenesulfonate)

Cyclopropylhydrazine bis(4-methylbenzenesulfonate)

Katalognummer: B13650314
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: WGNCNXFKOHSKBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) typically involves the reaction of cyclopropylhydrazine with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and low temperatures to prevent any unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for Cyclopropylhydrazine bis(4-methylbenzenesulfonate) are not widely documented, the compound is generally produced in research laboratories under stringent conditions to maintain its purity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropylhydrazine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different sulfonate derivatives, while reduction reactions may produce various hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Cyclopropylhydrazine bis(4-methylbenzenesulfonate) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Cyclopropylhydrazine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that lead to the formation of different products. Its effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Cyclopropylhydrazine bis(4-methylbenzenesulfonate) include:

Uniqueness

Cyclopropylhydrazine bis(4-methylbenzenesulfonate) is unique due to its specific molecular structure and the presence of two 4-methylbenzenesulfonate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Eigenschaften

Molekularformel

C17H24N2O6S2

Molekulargewicht

416.5 g/mol

IUPAC-Name

cyclopropylhydrazine;4-methylbenzenesulfonic acid

InChI

InChI=1S/2C7H8O3S.C3H8N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;4-5-3-1-2-3/h2*2-5H,1H3,(H,8,9,10);3,5H,1-2,4H2

InChI-Schlüssel

WGNCNXFKOHSKBI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.